molecular formula C6H10N2O5 B8363104 Allyl 2,2-dinitropropyl ether

Allyl 2,2-dinitropropyl ether

Cat. No.: B8363104
M. Wt: 190.15 g/mol
InChI Key: RPPVXODSNAIFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2,2-dinitropropyl ether is a chemical intermediate of significant interest in specialized polymer and materials science research. Its primary research value lies in its role as a precursor in the synthesis of energetic binders and polymers. The compound features a reactive allyl ether group, which can be converted into a glycidyl ether moiety via epoxidation, a critical step for subsequent polymerization . This glycidyl ether can then undergo cationic ring-opening polymerization using catalysts such as BF3·etherate to form poly(glycidyl ethers) . The resulting polymeric materials, which incorporate energetic dinitro groups directly into the polymer backbone, are investigated for use as energetic binders in solid propellants . These binders are valued for their potential to enhance performance, as the main chain is a hydrocarbon with integrated energetic groups . The synthetic route to this compound, which involves the alkylation of 2,2-dinitropropanol with allyl triflate under neutral conditions, is particularly advantageous for base-sensitive energetic alcohols that cannot be processed via traditional epichlorohydrin routes . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses or for personal use.

Properties

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

2,2-dinitro-1-prop-2-enoxypropane

InChI

InChI=1S/C6H10N2O5/c1-3-4-13-5-6(2,7(9)10)8(11)12/h3H,1,4-5H2,2H3

InChI Key

RPPVXODSNAIFSC-UHFFFAOYSA-N

Canonical SMILES

CC(COCC=C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Q & A

Q. What synthetic methodologies are effective for preparing allyl 2,2-dinitropropyl ether, and how is the product characterized?

this compound is synthesized via nucleophilic substitution using allyl triflate and 2,2-dinitropropanol. Potassium carbonate acts as both a base catalyst and acid scavenger in methylene chloride, yielding 53% after silica gel chromatography . Characterization relies on NMR and IR spectroscopy:

  • ¹H NMR (CCl₄) : δ 5.63 (m, 1H, CH=CH₂), 5.23 (m, 2H, CH₂), 4.20 (s, 2H, CH₂O), 2.17 (s, 3H, CH₃) .
  • IR (CCl₄) : 1630 cm⁻¹ (C=C), 1580/1320 cm⁻¹ (NO₂), 1100 cm⁻¹ (C-O-C) . Elemental analysis confirms stoichiometry (C: 37.89%, H: 5.30%, N: 14.73%) .

Q. What stability challenges arise during storage and handling of this compound?

The compound’s nitro groups render it sensitive to thermal decomposition. At 48–64°C, HONO elimination initiates degradation, releasing CO, CO₂, NO, and N₂O . Storage in inert, anhydrous environments at ≤4°C is recommended. Avoid prolonged exposure to light or acidic conditions, which accelerate decomposition .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound, and how do computational models validate experimental observations?

Two pathways dominate:

  • Low-temperature (<100°C) : HONO elimination forms intermediates that decompose into gaseous products (CO, NO, etc.) .
  • High-temperature (>150°C) : NO₂ scission generates free radicals, leading to explosive chain reactions . Density functional theory (DFT) calculations align with experimental activation energies (e.g., HONO elimination barrier ≈ 30–40 kcal/mol) .

Q. How do reaction conditions influence regioselectivity in etherification of 2,2-dinitropropanol with allyl triflate?

Using Na₂SO₄ as an acid scavenger in 1,2-dichloroethane promotes carbocation intermediates, yielding mixed pentyl ethers (33.5% 1-pentyl, 58.8% 2-pentyl, 7.6% 3-pentyl) . In contrast, K₂CO₃ in polar solvents (e.g., CH₂Cl₂) minimizes side reactions, favoring allyl ether formation . Steric effects in 2,2-dinitropropanol’s tertiary alcohol reduce nucleophilicity, requiring optimized stoichiometry (0.035 mol alcohol per 0.03 mol triflate) .

Q. How does this compound compare to bis(2,2-dinitropropyl) formal (BDNPF) in terms of decomposition kinetics and plasticizer compatibility?

BDNPF (CAS 5917-61-3), a related dinitropropyl plasticizer, exhibits slower decomposition due to its formal group stabilizing nitro moieties. This compound’s allyl group introduces allylic strain, lowering thermal stability by ~20°C compared to BDNPF . Compatibility studies with stabilizers (e.g., 2-nitrodiphenylamine) show BDNPF retains >90% mass after 100h at 80°C, while allyl derivatives require additional antioxidants .

Methodological Considerations

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves allyl ethers from triflate byproducts .
  • Spectroscopy : Monitor NO₂ asymmetric/symmetric stretches (1580/1320 cm⁻¹) via IR to track decomposition .
  • Computational Tools : Use Gaussian or ORCA for DFT-based transition-state modeling of decomposition pathways .

Contradictions and Resolutions

  • reports Na₂SO₄-driven carbocation side products, while K₂CO₃ suppresses these . This highlights solvent/base selection as critical for product purity.
  • BDNPF’s superior stability contrasts with this compound’s reactivity, necessitating context-specific application in materials science.

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